molecular formula C20H15BrClFN2O5 B3538026 methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

Cat. No.: B3538026
M. Wt: 497.7 g/mol
InChI Key: ZIHIAZSLQGGRSA-LZYBPNLTSA-N
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Description

Methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is a complex organic compound with a unique structure that includes bromine, chlorine, fluorine, and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Reduction: The nitro group is then reduced to an amine using reagents such as hydrogen gas over a palladium catalyst.

    Bromination and Chlorination: The aromatic ring is further functionalized with bromine and chlorine using bromine and chlorine gas, respectively.

    Imidazolidinone Formation: The imidazolidinone moiety is introduced through a cyclization reaction involving urea derivatives.

    Esterification: Finally, the ester group is introduced by reacting the phenol derivative with methyl chloroacetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of industrial catalysts and optimized reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the imidazolidinone and aromatic moieties.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, potentially including quinones.

    Reduction: Formation of reduced derivatives, such as amines from nitro groups.

    Hydrolysis: Formation of carboxylic acids and alcohols.

Scientific Research Applications

Methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate involves its interaction with specific molecular targets. The compound’s halogen atoms and imidazolidinone moiety allow it to form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy}acetate
  • Methyl 2-bromo-6-chloro-4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy}acetate

Uniqueness

Methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate is unique due to the presence of the fluorobenzyl group and the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

methyl 2-[2-bromo-6-chloro-4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrClFN2O5/c1-29-17(26)10-30-18-13(21)6-11(7-14(18)22)8-16-19(27)25(20(28)24-16)9-12-4-2-3-5-15(12)23/h2-8H,9-10H2,1H3,(H,24,28)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHIAZSLQGGRSA-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 2
Reactant of Route 2
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 3
Reactant of Route 3
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 4
Reactant of Route 4
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 5
Reactant of Route 5
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate
Reactant of Route 6
Reactant of Route 6
methyl (2-bromo-6-chloro-4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate

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